molecular formula C15H12N2O B8570756 4-(2-Phenyloxazol-4-yl)benzenamine

4-(2-Phenyloxazol-4-yl)benzenamine

Cat. No.: B8570756
M. Wt: 236.27 g/mol
InChI Key: QRLDOTWIJSVOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Phenyloxazol-4-yl)benzenamine is an aromatic amine derivative featuring a phenyl-substituted oxazole ring attached to a benzenamine core. The oxazole moiety contributes to its rigidity and electron-withdrawing characteristics, while the benzenamine group provides a reactive site for further functionalization .

Key physicochemical properties (where available) include:

  • Molecular formula: C₁₅H₁₁N₂O
  • Molecular weight: ~235.27 g/mol (exact value may vary based on substituents)
  • Structural features: Aromatic amine linked to a phenyloxazole heterocycle.

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

4-(2-phenyl-1,3-oxazol-4-yl)aniline

InChI

InChI=1S/C15H12N2O/c16-13-8-6-11(7-9-13)14-10-18-15(17-14)12-4-2-1-3-5-12/h1-10H,16H2

InChI Key

QRLDOTWIJSVOTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)C3=CC=C(C=C3)N

Origin of Product

United States

Comparison with Similar Compounds

4-(Thiazol-2-yl)benzenamine

  • Structure : Replaces the oxazole ring with a thiazole (sulfur-containing heterocycle).
  • Properties : Thiazole’s sulfur atom enhances polarizability and may improve solubility in polar solvents compared to oxazole.
  • Applications : Used in optoelectronic materials and as a ligand in coordination chemistry .

4-(1H-Imidazol-4-yl)benzenamine

  • Structure : Substitutes oxazole with an imidazole ring (two nitrogen atoms).
  • Properties : Imidazole’s basicity and hydrogen-bonding capacity make it suitable for pharmaceutical applications (e.g., enzyme inhibition).
  • Thermal stability : Melting point reported at 97°C, higher than many oxazole derivatives due to stronger intermolecular interactions .

4-(2-Quinolinyl)benzenamine

  • Structure: Incorporates a quinoline moiety (fused benzene-pyridine system).
  • Properties : Extended conjugation increases UV absorption and fluorescence. Demonstrated biological activity in pharmaceutical research .

Functional Group Variations

4-(2,4-Dichlorophenoxy)benzenamine

  • Structure: Contains a dichlorophenoxy group instead of phenyloxazole.
  • Properties : Chlorine atoms enhance electrophilicity and pesticidal activity. Used in agrochemical formulations .

Benzenamine, 4-(phenylazo)

  • Structure : Features a phenylazo (-N=N-) group.
  • Properties: Azo dyes exhibit strong absorbance in visible light; used in photochemical applications. Potential mutagenicity requires careful handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.